
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, also known as EIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIT is a member of the isoxazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluorescent Dye Synthesis and Properties
Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides served as building blocks in creating a variety of fluorescent dyes incorporating thioimidate, 4-hydroxythiazolyl, 4-methoxythiazolyl, and thiazole-4-one moieties, along with an ester function. These compounds, when dissolved in DMSO, exhibited fluorescence ranging from 412–672 nm, with quantum yields between 0.1 and 0.88. Notably, 2-(Pyrene-1-yl)-5-ethoxycarbonyl-4-hydroxythiazole and 2-(perylene-3-yl)-5-ethoxycarbonyl-4-hydroxythiazole demonstrated dual fluorescence due to excited state proton transfer (ESPT), leading to white light emission in the former. The pyrenyl and perylenyl substituted 5-ethoxycarbonyl-5-methyl-(5H)-thiazole-4-ones showcased high emission efficiency (ΦF∼0.9) with emission peaks at 503 nm and 626 nm, respectively, suggesting emission from intramolecular charge transfer (ICT) excited states, as indicated by observed solvatochromism (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Corrosion Inhibition Studies
Novel Corrosion Inhibitor for Mild Steel : A new 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), was synthesized and evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study revealed a high protection degree of approximately 98% with 5-AMT, highlighting its potential as an effective corrosion inhibitor. The adsorption of 5-AMT on mild steel was found to fit the Langmuir isotherm model, suggesting a physisorption mechanism. Computational studies supported the experimental findings, providing insights into the protection properties and quantum chemical parameters of the inhibitor (Attou et al., 2020).
Anticancer Activity of Thiadiazole Derivatives
Novel Anticancer Agents : A new series of thiadiazole derivatives were synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, leading to compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. These compounds were evaluated for their anticancer activity, with some showing significant potential against Hepatocellular carcinoma cell line (HepG-2). The study highlights the promise of thiazole and thiadiazole derivatives as potent anticancer agents, with specific compounds demonstrating noteworthy efficacy (Gomha et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIRDGYTKXTCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
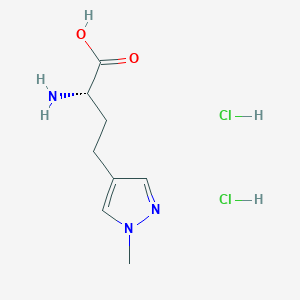
![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)
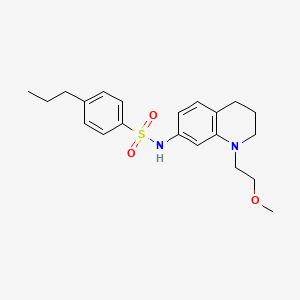

![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
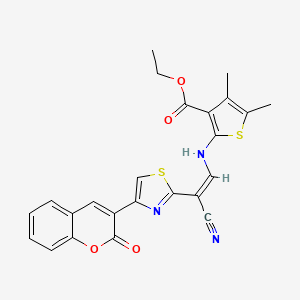
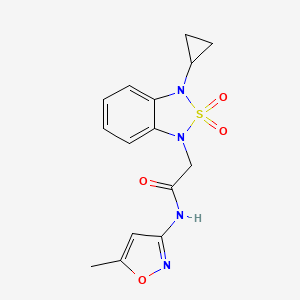
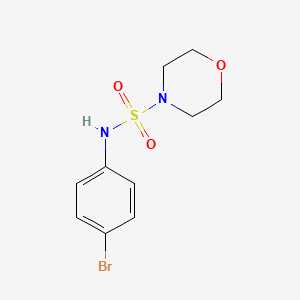
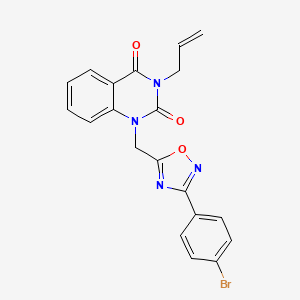
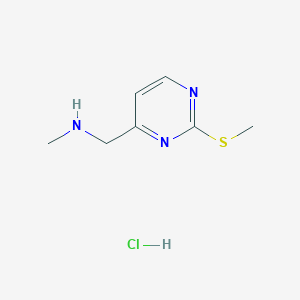

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)